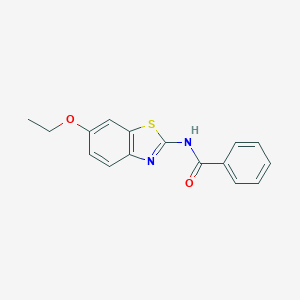
N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, also known as EBTB, is a chemical compound with potential applications in scientific research. It belongs to the class of benzothiazole derivatives and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide involves the inhibition of proteasome activity, which leads to the accumulation of ubiquitinated proteins and subsequent cell death. N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has been shown to selectively target the chymotrypsin-like activity of the proteasome, which is essential for the degradation of many proteins involved in cell growth and survival.
Biochemical and Physiological Effects
N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has been shown to induce cell death in cancer cells through the inhibition of proteasome activity. It has also been shown to induce autophagy, a cellular process involved in the degradation of damaged proteins and organelles. In addition, N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has been shown to induce apoptosis, a form of programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has several advantages for use in lab experiments, including its high purity and yield, as well as its specificity for the chymotrypsin-like activity of the proteasome. However, N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide also has limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.
Direcciones Futuras
For research on N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide include investigating its potential as a therapeutic agent for cancer and neurodegenerative disorders, as well as its potential as a tool for studying the role of proteasomes in disease.
Métodos De Síntesis
N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has been synthesized through various methods, including the reaction of 2-aminobenzoic acid with 2-chloroethyl ethyl ether and potassium thiocyanate, followed by cyclization with sulfur. Another method involves the reaction of 2-aminobenzoic acid with 2-bromoethyl ethyl ether and potassium thiocyanate, followed by cyclization with sulfur. These methods have resulted in the formation of N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide with high yields and purity.
Aplicaciones Científicas De Investigación
N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has been studied for its potential use as a fluorescent probe for imaging of lysosomes. It has also been investigated for its anti-tumor activity in cancer cells. In addition, N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has been shown to inhibit the activity of proteasomes, which are involved in protein degradation and play a role in various diseases, including cancer and neurodegenerative disorders.
Propiedades
Fórmula molecular |
C16H14N2O2S |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H14N2O2S/c1-2-20-12-8-9-13-14(10-12)21-16(17-13)18-15(19)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,17,18,19) |
Clave InChI |
RXUWFOLMJIDNMT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)


![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)
